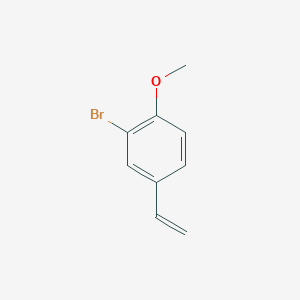

2-Bromo-4-ethenyl-1-methoxybenzene

Description

Contextualization within Halogenated Aromatic Vinyl Ethers

2-Bromo-4-ethenyl-1-methoxybenzene belongs to the class of compounds known as halogenated aromatic vinyl ethers. This classification arises from its core structural features: an aromatic ring (benzene), a vinyl ether moiety (implicitly, as the ethenyl and methoxy (B1213986) groups are attached to the ring), and a halogen substituent (bromine).

Vinyl ethers are recognized for their electron-rich double bonds, which makes them valuable building blocks in organic synthesis. nih.gov They can undergo a variety of chemical transformations, including polymerization. Aromatic vinyl ethers, specifically, are used as components in cationically polymerizable compositions, which have applications in coatings, adhesives, and sealants. google.com The inclusion of a halogen atom, such as bromine, on the aromatic ring introduces further reactivity, making these compounds versatile intermediates for creating more complex molecules.

Significance of Methoxy and Ethenyl Functional Groups in Aromatic Systems for Chemical Research

The methoxy (-OCH₃) and ethenyl (-CH=CH₂) groups impart distinct and significant chemical properties to the aromatic system.

The ethenyl (vinyl) group introduces an unsaturated site into the molecule. This carbon-carbon double bond is a reactive center, primarily for addition reactions. ncert.nic.in For instance, it can undergo halogenation, hydrogenation, or be used in polymerization processes. The presence of the vinyl group makes this compound a potential monomer for the synthesis of polymers with specific properties conferred by the bromo-methoxyphenyl substituent. Vinyl ethers are known to be important in organic chemistry due to their electron-enriched double bonds, which allows them to participate in a wide range of transformations to create diverse and complex molecules. nih.gov

Positional Isomerism and its Implications for Reactivity and Synthesis

Positional isomerism refers to compounds that have the same molecular formula but differ in the position of their functional groups on a core structure. chemguide.co.uk In the case of this compound, the arrangement of the three substituents on the benzene (B151609) ring is crucial. The bromine atom is at the C2 position (ortho to the methoxy group), and the ethenyl group is at the C4 position (para to the methoxy group).

This specific arrangement has profound implications for the molecule's synthesis and reactivity. The synthesis of this compound would likely involve the bromination of 4-ethenylanisole. The methoxy group, being a strong ortho-, para-director, would guide the incoming bromine electrophile to either the position ortho or para to it. quora.com

Other positional isomers would exhibit different chemical behavior. For example:

4-Bromo-2-ethenyl-1-methoxybenzene : Here, the bromine is para and the ethenyl group is ortho to the methoxy group. The steric hindrance from the ethenyl group at the ortho position might influence the molecule's reactivity differently compared to the title compound.

3-Bromo-4-ethenyl-1-methoxybenzene : In this isomer, the bromine is meta to the strongly activating methoxy group. Synthesizing this isomer via direct electrophilic bromination of 4-ethenylanisole would be challenging due to the strong ortho-, para-directing effect of the methoxy group. Its reactivity would also differ significantly, as the electronic influences of the substituents on each other are altered by their relative positions.

The specific substitution pattern of this compound therefore dictates its electronic and steric environment, which in turn governs its reactivity in subsequent chemical reactions.

Overview of Research Trajectories for Related Organobromine Compounds

Organobromine compounds are a cornerstone of modern organic synthesis, primarily due to the utility of the carbon-bromine bond. wikipedia.org The bromine atom is an excellent leaving group in various reactions, making these compounds valuable precursors for creating more complex molecular architectures. cardiff.ac.uk

A major research trajectory for organobromine compounds is their extensive use in transition-metal-catalyzed cross-coupling reactions . Aryl bromides, such as this compound, are common substrates for reactions like the Suzuki, Heck, and Sonogashira couplings. researchgate.netdokumen.pub In these reactions, the bromine atom is replaced by a new carbon-carbon or carbon-heteroatom bond, allowing for the efficient construction of complex molecules from simpler starting materials. cardiff.ac.uk

Furthermore, organobromine compounds are used to generate organometallic reagents , such as Grignard reagents. wikipedia.org These reagents are powerful nucleophiles used to form new carbon-carbon bonds. The reactivity of organobromine compounds is often a good compromise between the higher reactivity (and cost) of organoiodides and the lower reactivity of organochlorides. wikipedia.org Bromination itself is a fundamental transformation in organic synthesis, and a wide array of bromo-organic compounds are employed for various transformations including oxidation, cyclization, and rearrangement reactions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethenyl-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDFPRCXCBXGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Ethenyl 1 Methoxybenzene

Retrosynthetic Analysis of the 2-Bromo-4-ethenyl-1-methoxybenzene Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies Employing Carbon-Carbon and Carbon-Halogen Bond Formation

The primary disconnection points in the retrosynthesis of this compound involve the carbon-bromine (C-Br) and the carbon-carbon (C-C) bond of the ethenyl group.

C-Br Bond Disconnection: This strategy points to an electrophilic aromatic substitution, specifically the bromination of the precursor 1-ethenyl-4-methoxybenzene. This is a common and effective method for introducing a bromine atom onto an activated aromatic ring.

C-C Bond Disconnection (Ethenyl Group): This approach considers the formation of the vinyl group. A logical precursor would be a carbonyl compound, such as 2-bromo-4-formyl-1-methoxybenzene, which could be converted to the ethenyl group via a Wittig reaction or similar olefination methods. Another possibility involves a cross-coupling reaction, such as a Heck or Suzuki coupling, to introduce the vinyl group.

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection strategies, the following key precursors and intermediates are identified:

| Precursor/Intermediate | Corresponding Synthetic Strategy |

| 1-Ethenyl-4-methoxybenzene (4-Vinylanisole) | Precursor for direct electrophilic bromination. ontosight.ai |

| 4-Bromoanisole | Precursor for the introduction of the vinyl group via cross-coupling reactions. ontosight.ai |

| 2-Bromo-4-formyl-1-methoxybenzene | Intermediate for the formation of the ethenyl group via olefination. |

Direct Halogenation Approaches

Direct halogenation, particularly electrophilic aromatic bromination, is a primary method for the synthesis of this compound.

Regioselective Electrophilic Aromatic Bromination of 1-Ethenyl-4-methoxybenzene

The direct bromination of 1-ethenyl-4-methoxybenzene (also known as 4-vinylanisole) is a feasible route to the target compound. wikipedia.org The success of this reaction hinges on controlling the regioselectivity to favor the desired 2-bromo isomer.

The electrophilic bromination of aromatic compounds is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst.

| Catalyst System | Reaction Conditions |

| Br₂/FeBr₃ | This classic combination is effective for brominating activated aromatic rings. The reaction is often performed in a non-polar solvent at or below room temperature to control the reaction rate and minimize side reactions. |

| N-Bromosuccinimide (NBS) | NBS is a milder brominating agent that can be used, sometimes in conjunction with a catalyst or in a polar solvent, to achieve regioselective bromination. nih.gov |

The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is due to the resonance stabilization of the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

In the case of 1-ethenyl-4-methoxybenzene, the para position is already occupied by the ethenyl group. Therefore, the incoming electrophile (bromine) is directed to the positions ortho to the methoxy group. This inherent directing ability of the methoxy group is crucial for achieving the desired regioselectivity, leading to the formation of this compound as the major product. The electron-donating nature of the methoxy group enhances the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

N-Bromosuccinimide (NBS) Mediated Bromination for Aromatic Functionalization

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of aromatic compounds. nih.govmasterorganicchemistry.com It serves as a source of electrophilic bromine, particularly for activated aromatic rings such as methoxybenzenes. nih.govmissouri.edu The reaction proceeds via an electrophilic aromatic substitution mechanism.

In the context of synthesizing this compound, a plausible synthetic route involves the bromination of 4-ethenyl-1-methoxybenzene (estragole). The methoxy group is an activating, ortho-, para-directing group. Therefore, the bromination is expected to occur at the positions ortho and para to the methoxy group. Given that the para position is already occupied by the ethenyl group, the bromination will preferentially occur at one of the ortho positions.

The use of NBS in a suitable solvent, such as acetonitrile (B52724), has been shown to be effective for the regiospecific nuclear bromination of methoxybenzenes, offering a mild alternative to harsher brominating agents. acs.org The reaction conditions, including the choice of solvent and the potential use of a catalyst, can influence the regioselectivity and yield of the desired product. missouri.edumanac-inc.co.jp

Table 1: NBS Bromination of Aromatic Compounds

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Electron-rich aromatic compounds (e.g., phenols, anilines) | NBS | DMF as solvent | para-brominated product (high selectivity) | missouri.edu |

| Methoxybenzenes | NBS | Acetonitrile | Regiospecific nuclear bromination | acs.org |

| Deactivated aromatic compounds | NBS | Concentrated H2SO4 | Monobrominated derivatives | researchgate.net |

Cross-Coupling Strategies for Ethenyl Group Installation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Several palladium-catalyzed methods are particularly relevant for the installation of an ethenyl (vinyl) group onto an aromatic ring.

Palladium-Catalyzed Coupling Reactions of Halogenated Anisole (B1667542) Precursors

A common strategy involves starting with a di-halogenated anisole precursor, such as 2,4-dibromo-1-methoxybenzene, and selectively introducing the ethenyl group.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for forming substituted alkenes. wikipedia.org In the synthesis of this compound, a potential pathway involves the reaction of a bromo-substituted methoxybenzene with a vinylating agent. For instance, the Heck reaction could be employed to couple an aryl bromide with a vinyl source in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction typically shows a high degree of trans selectivity. organic-chemistry.org

Table 2: Key Features of the Heck Reaction

| Component | Examples | Reference |

|---|---|---|

| Catalysts | Tetrakis(triphenylphosphine)palladium(0), Palladium(II) acetate (B1210297) | wikipedia.org |

| Bases | Triethylamine, Potassium carbonate | wikipedia.org |

| Aryl Electrophile | Aryl bromide, Aryl iodide | wikipedia.org |

| Alkene | Must contain at least one sp²-C-H bond | wikipedia.org |

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govrsc.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov For the synthesis of this compound, a 2-bromo-4-halo-1-methoxybenzene precursor could be reacted with a vinylboronic acid or a vinylboronate ester. The differing reactivity of the two halogen atoms can be exploited to achieve selective coupling at the 4-position. The reaction is compatible with a wide range of substrates, including those with unprotected amino groups. nih.gov

Table 3: Suzuki-Miyaura Cross-Coupling Reaction Components

| Component | Description | Reference |

|---|---|---|

| Catalyst | Palladium complex (e.g., Pd(PPh3)4, PdCl2(dppf)) | nih.govchemrxiv.org |

| Organohalide | Aryl or vinyl halide (or triflate) | nih.gov |

| Organoboron Reagent | Boronic acid or boronic ester | nih.gov |

| Base | Required for activation of the organoboron species | chemrxiv.org |

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This method could be used to introduce an ethynyl (B1212043) group onto a 2-bromo-4-halo-1-methoxybenzene precursor. The resulting arylalkyne can then be selectively reduced to an alkene through semihydrogenation, typically using a poisoned catalyst such as Lindlar's catalyst, to yield the desired ethenyl group. This two-step process offers an alternative route to the direct vinylation methods. The Sonogashira reaction can be performed under mild conditions and has been applied to a wide variety of substrates. wikipedia.org

Other Transition Metal-Catalyzed Alkene Formations

While palladium-based catalysts are predominant, other transition metals can also catalyze the formation of alkenes. For instance, nickel-catalyzed Sonogashira-type couplings have been developed. wikipedia.org Additionally, gold has been reported as a heterogeneous catalyst for similar transformations. wikipedia.org These alternative methods can sometimes offer different reactivity profiles or be more cost-effective. The reductive Heck reaction, which involves the interception of the alkylpalladium(II) intermediate with a hydride source, is another variation that leads to the formation of a C-H bond instead of β-hydride elimination, although this is less common for the direct synthesis of vinylarenes. nih.gov

Advanced Synthetic Routes and Functional Group Interconversions

Advanced synthetic strategies for this compound focus on the precise introduction and modification of the ethenyl group, often leveraging functional group interconversions from readily available precursors or employing modern photochemical and stereoselective methods.

Conversion from 2-Bromo-4-ethynyl-1-methoxybenzene

A key advanced route to this compound is the selective reduction of the corresponding alkyne, 2-Bromo-4-ethynyl-1-methoxybenzene. This transformation from a C≡C triple bond to a C=C double bond requires careful control to prevent over-reduction to an ethyl group. Catalytic hydrogenation is a common method for this conversion.

The partial reduction of an alkyne to a cis-alkene is typically achieved using a "poisoned" catalyst, which is less reactive than standard hydrogenation catalysts. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate and quinoline, is a classic example. The catalyst's reduced activity prevents further reduction of the initially formed alkene.

Reaction Scheme: Alkyne to Alkene Reduction

Starting Material : 2-Bromo-4-ethynyl-1-methoxybenzene

Reagent : H₂ (Hydrogen gas)

Catalyst : Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)

Solvent : Hexane or similar non-polar solvent

Product : (Z)-2-Bromo-4-ethenyl-1-methoxybenzene

Alternatively, hydroboration-protonolysis can be employed for the anti-Markovnikov conversion of the terminal alkyne to the corresponding vinylborane, which is then protonated to yield the alkene. Another approach involves the use of dissolving metal reductions (e.g., sodium in liquid ammonia) to produce the (E)-alkene, providing a degree of stereocontrol.

Photochemical Routes to Ethenyl Aromatic Compounds

Photochemical methods offer unique pathways for the synthesis of ethenyl aromatic compounds, often proceeding under mild conditions without the need for thermal activation. chim.it These routes can be particularly useful for complex molecules where traditional heating might be destructive. Photocyclization reactions, for instance, are powerful tools in synthetic organic chemistry. chim.it While direct photochemical vinylation of the bromo-methoxy-benzene core is uncommon, related principles can be applied.

One general strategy involves the photolysis of precursor compounds that can eliminate a small molecule to generate the vinyl group. For example, photo-induced elimination reactions from β-substituted ethylarenes (e.g., with leaving groups like acetates or halides) can yield the desired ethenyl product.

Another approach is the photo-induced C²–C⁶ cyclization of enyne-allenes or related structures, which can be designed to ultimately yield substituted aromatic compounds. rsc.orgmdpi.com These reactions proceed through highly reactive diradical intermediates. mdpi.com The irradiation of specifically designed precursors can trigger a cascade of reactions, leading to the formation of the ethenyl group on an aromatic ring. rsc.org For instance, the photolysis of certain enyne-carbodiimides has been shown to be a very efficient route to complex heterocyclic systems, demonstrating the power of light-induced cyclizations. mdpi.com

The following table summarizes conceptual photochemical strategies applicable to the formation of ethenyl arenes.

| Photochemical Strategy | Precursor Type | Reaction Principle | Potential Outcome |

| Photo-elimination | β-substituted ethylarene | Light-induced elimination of a leaving group | Formation of a C=C double bond |

| Photocyclization Cascade | Enyne-allene derivative | Formation of diradical intermediates followed by rearrangement | Construction of the aromatic ring with a pendant ethenyl group |

| Photodecarboxylation | Arylpropionic acid derivative | Light-induced extrusion of CO₂ | Generation of an ethenyl group, though often in competition with other pathways |

Strategies for Stereoselective Ethenyl Group Formation

Controlling the stereochemistry (E/Z isomerism) of the ethenyl group is a critical aspect of modern organic synthesis. The choice of synthetic method directly influences the stereochemical outcome.

Wittig Reaction: The Wittig reaction, involving the reaction of an aldehyde (like 2-bromo-4-methoxybenzaldehyde) with a phosphonium (B103445) ylide, is a cornerstone of alkene synthesis. The stereoselectivity is highly dependent on the nature of the ylide:

Non-stabilized ylides (e.g., from methyltriphenylphosphonium (B96628) bromide) typically react under salt-free conditions to give the (Z)-alkene as the major product.

Stabilized ylides (e.g., those bearing an adjacent electron-withdrawing group) generally yield the (E)-alkene as the major product via the Schlosser modification or under thermodynamic control.

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate (B1237965) carbanions, which are more reactive than the corresponding ylides. The HWE reaction almost exclusively produces the (E)-alkene, providing excellent stereocontrol. The byproducts are water-soluble phosphate (B84403) salts, which simplifies purification.

Transition Metal-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The coupling of an aryl halide (like 2-bromo-1-methoxy-4-iodobenzene) with a vinylboronic acid or ester derivative, catalyzed by palladium, proceeds with retention of the double bond geometry of the vinylboron reagent. organic-chemistry.org This allows for the synthesis of either the (E)- or (Z)-isomer by starting with the corresponding stereochemically pure vinylborane.

Heck-Mizoroki Reaction: The reaction of an aryl halide (2-bromo-4-iodo-1-methoxybenzene) with an alkene like ethylene (B1197577) can form the ethenyl group. While simple ethylene coupling can be complex, reactions with substituted alkenes often show high stereoselectivity, typically favoring the (E)-product due to steric considerations in the transition state.

Attractive interactions, such as CH-π interactions involving aromatic rings, can also play a significant role in controlling the stereoselectivity of reactions by stabilizing specific transition states. epa.gov

Optimization of Synthetic Pathways for Research Scale

For laboratory-scale synthesis, optimizing reaction pathways is crucial for maximizing yield, purity, and efficiency. Key factors include the choice of solvent and the design of ligands for catalytic systems.

Impact of Solvent Systems on Reaction Efficiency and Selectivity

The solvent is a critical parameter in many organic reactions, particularly in palladium-catalyzed cross-couplings, which are frequently used to synthesize ethenyl arenes. whiterose.ac.ukrsc.org The solvent influences reaction rates, selectivity, and catalyst stability by solvating reactants, intermediates, and the catalyst itself. whiterose.ac.uk

In Suzuki-Miyaura couplings , the choice of solvent can dramatically alter chemoselectivity. For instance, in substrates with multiple halide leaving groups (e.g., a chloroaryl triflate), nonpolar solvents like THF or toluene (B28343) often favor reaction at the C-Cl bond, whereas polar aprotic solvents such as DMF or acetonitrile can switch the selectivity to favor reaction at the C-OTf bond. nih.gov This switch is often attributed to the ability of polar solvents to stabilize anionic palladium complexes that are proposed to be the active catalytic species in these systems. nih.govnih.gov

The table below illustrates the general influence of solvent type on palladium-catalyzed cross-coupling reactions.

| Solvent Type | Examples | General Impact on Cross-Coupling Reactions |

| Non-polar | Toluene, Hexane, Dioxane | Favors neutral catalytic cycles. Often used for Suzuki, Stille, and Heck reactions. whiterose.ac.uk Can lead to high selectivity for less polar leaving groups. nih.gov |

| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Can stabilize charged intermediates and anionic catalytic species. nih.gov May accelerate reaction rates but can also alter chemoselectivity. nih.gov |

| Polar Protic | Water, Alcohols (e.g., Ethanol (B145695), Isopropanol) | Often used in "green chemistry" approaches. researchgate.net Can influence selectivity in unexpected ways; for example, water and alcohols can favor the same selectivity as nonpolar solvents in certain Suzuki couplings. nih.gov |

| Ethereal | THF, 2-MeTHF | Good general-purpose solvents, capable of solvating both organic substrates and organometallic species. |

The rational selection of a solvent system based on understanding these fundamental interactions is key to optimizing a synthetic route for high performance. scispace.com

Ligand Design in Transition Metal Catalysis for Enhanced Yields and Purity

In transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, ligands play a pivotal role in determining the catalyst's activity, stability, and selectivity. rsc.org The properties of the ligand, which binds to the metal center, can be fine-tuned to achieve a desired outcome. The two primary characteristics of a ligand that are often considered are its steric bulk and its electronic properties. rsc.org

Steric Properties: The steric bulk of a ligand, often quantified by its "cone angle," is crucial. rsc.org

Electronic Properties:

Electron-Donating Ligands: Electron-rich ligands (e.g., alkylphosphines like PCy₃ or P(t-Bu)₃) increase the electron density on the palladium center. This facilitates the oxidative addition step, which is often the first and rate-determining step in the catalytic cycle, especially with less reactive aryl chlorides. chemrxiv.org

The following table summarizes the effects of different ligand classes on palladium-catalyzed coupling reactions.

| Ligand Type | Example(s) | Key Features | Impact on Catalysis |

| Bulky, Electron-Rich Monodentate Phosphines | P(t-Bu)₃, PCy₃, SPhos | Large cone angle, strong σ-donors. | Highly active for coupling unreactive substrates (e.g., aryl chlorides), promote fast reductive elimination. rsc.orgchemrxiv.org |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | "Bite angle" influences reactivity and stability. | Can stabilize the catalyst, prevent palladium black precipitation, and enhance activity compared to monodentate ligands like PPh₃. rsc.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, sterically tunable. | Form highly stable and active palladium complexes, often superior to phosphines for challenging transformations. rsc.org |

| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Sterically demanding and electron-rich, designed for specific cross-coupling reactions. | Exhibit exceptional activity for a wide range of Suzuki-Miyaura and Buchwald-Hartwig amination reactions. |

By systematically screening and selecting ligands, chemists can optimize a catalytic system to achieve high yields and purity for the synthesis of target molecules like this compound. chemrxiv.org

Temperature and Concentration Effects on Reaction Kinetics

The synthesis of this compound, a substituted styrene (B11656) derivative, can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, or via other methods like the Wittig reaction or Grignard reagent-based syntheses. The kinetics of these synthetic methodologies are significantly influenced by reaction parameters, most notably temperature and the concentration of reactants and catalysts. Understanding these effects is crucial for optimizing reaction conditions to achieve high yields and selectivity.

The rate of a chemical reaction is intrinsically linked to temperature. Generally, an increase in temperature leads to a higher reaction rate. This is because reactant molecules gain kinetic energy, resulting in more frequent and energetic collisions, which increases the likelihood of successful molecular interactions leading to product formation. In the context of synthesizing this compound, for instance, in a Suzuki coupling reaction, elevating the temperature can enhance the rate of each step in the catalytic cycle, from oxidative addition to reductive elimination. researchgate.net Research on Suzuki-Miyaura cross-coupling reactions has demonstrated that increasing the reaction temperature can lead to higher product yields in shorter reaction times. utrgv.edunih.govnih.gov For example, studies on related bromo-substituted aromatic compounds have shown a clear trend of increased conversion with rising temperature. researchgate.net

The concentration of reactants, including the aryl halide (e.g., a precursor to this compound), the vinylating agent, the catalyst, and any additives, also plays a pivotal role in the reaction kinetics. The reaction rate is often dependent on the concentration of one or more of these species. For instance, in a Heck reaction, the rate can be influenced by the concentrations of the aryl halide, the alkene, and the palladium catalyst. organic-chemistry.orgwikipedia.org

In Grignard reagent formation, which could be a step in the synthesis of a precursor to this compound, the concentration of the halide and the state of the magnesium surface are critical. researchgate.netresearchgate.net The concentration of the Grignard reagent itself can also influence the rate of subsequent reactions.

The interplay between temperature and concentration is also significant. At higher temperatures, the reaction may become more sensitive to changes in concentration. The optimal concentration of a catalyst, for example, might be lower at a higher temperature to prevent catalyst decomposition or aggregation.

To illustrate the general effects of temperature and concentration on the synthesis of compounds similar to this compound, the following data tables provide hypothetical yet representative findings based on common cross-coupling reactions.

Table 1: Effect of Temperature on the Yield of a Representative Suzuki Coupling Reaction

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 60 | 12 | 45 |

| 2 | 80 | 8 | 75 |

| 3 | 100 | 4 | 92 |

| 4 | 120 | 4 | 88 (decomposition observed) |

This table illustrates a typical trend where the yield of the desired product increases with temperature up to an optimal point, after which side reactions or decomposition may lead to a decrease in yield.

Table 2: Effect of Catalyst Concentration on the Rate of a Representative Heck Reaction

| Entry | Catalyst Loading (mol%) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.5 | 1.2 x 10⁻⁵ |

| 2 | 1.0 | 2.5 x 10⁻⁵ |

| 3 | 2.0 | 4.8 x 10⁻⁵ |

| 4 | 3.0 | 5.0 x 10⁻⁵ |

This table demonstrates how the initial reaction rate typically increases with catalyst concentration. However, at higher loadings, the increase may become less pronounced, indicating that the catalyst concentration is no longer the rate-limiting factor.

Table 3: Effect of Reactant Concentration on the Initial Rate of a Representative Wittig Reaction

| Entry | Aldehyde Concentration (M) | Ylide Concentration (M) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | 3.0 x 10⁻⁶ |

| 2 | 0.2 | 0.1 | 6.1 x 10⁻⁶ |

| 3 | 0.1 | 0.2 | 5.9 x 10⁻⁶ |

This table shows the dependence of the reaction rate on the concentration of the reactants, which is indicative of the reaction order with respect to each component.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Ethenyl 1 Methoxybenzene

Reactivity Profile of the Aromatic Nucleus

The benzene (B151609) ring in 2-Bromo-4-ethenyl-1-methoxybenzene is polysubstituted, and its reactivity towards electrophiles and nucleophiles is a complex function of the electronic and steric effects of the attached groups.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. mnstate.eduuci.edu

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is controlled by the directing effects of the methoxy (B1213986), bromo, and ethenyl substituents. masterorganicchemistry.com

Methoxy Group (-OCH₃): The methoxy group at the C1 position is a powerful activating group and a strong ortho, para-director. uci.eduyoutube.com This is due to its ability to donate a lone pair of electrons from the oxygen atom to the benzene ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. youtube.comyoutube.com This resonance donation increases the electron density at the ortho (C2, C6) and para (C4) positions, making them more nucleophilic and thus more susceptible to electrophilic attack. youtube.comlibretexts.org

Bromine Atom (-Br): Halogens like bromine, located at the C2 position, are an interesting exception to the general rules of directing effects. They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.com This deactivation stems from their strong electron-withdrawing inductive effect. However, they are still ortho, para-directors. masterorganicchemistry.comlibretexts.org This is because the lone pairs on the bromine atom can be donated to the ring via resonance, which helps to stabilize the carbocation intermediate when the attack occurs at the ortho (C3) or para (C5) positions. masterorganicchemistry.com

Ethenyl Group (-CH=CH₂): The vinyl group at the C4 position is considered to be a weakly activating group and an ortho, para-director. quora.com It can stabilize the arenium ion intermediate through resonance, thereby directing incoming electrophiles to the ortho (C3, C5) and para (C1) positions. cdnsciencepub.com

With three directing groups present, the final position of substitution is determined by a competition among their effects. The available positions for substitution are C3, C5, and C6.

The directing influences are summarized below:

Methoxy group (at C1): Strongly activates and directs to C6 (ortho). The other ortho (C2) and the para (C4) positions are blocked.

Bromo group (at C2): Deactivates but directs to C3 (ortho) and C5 (para).

Ethenyl group (at C4): Weakly activates and directs to C3 and C5 (ortho). The para position (C1) is blocked.

The dominant directing influence is typically exerted by the most powerful activating group. libretexts.org In this molecule, the methoxy group is the strongest activator. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the methoxy group. Substitution at C3 and C5 is also possible due to the directing effect of the ethenyl and bromo groups, though the deactivating nature of the bromine might lessen the reactivity at these sites compared to C6. Steric hindrance at C3, being positioned between the bromo and ethenyl groups, could also disfavor substitution at that site.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence on Available Positions |

| -OCH₃ | C1 | Strongly Activating (Resonance) | C6 (ortho) |

| -Br | C2 | Deactivating (Inductive), o,p-directing (Resonance) | C3 (ortho), C5 (para) |

| -CH=CH₂ | C4 | Weakly Activating (Resonance) | C3 (ortho), C5 (ortho) |

This interactive table summarizes the electronic influence of each substituent on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org The classic SNAr mechanism requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. lumenlearning.commasterorganicchemistry.com

In this compound, the ring is not activated for classical SNAr. The primary substituent ortho to the bromine is the electron-donating methoxy group, which destabilizes the negative intermediate required for the SNAr mechanism. The para ethenyl group is not a sufficiently strong electron-withdrawing group to facilitate this reaction pathway. cdnsciencepub.comlumenlearning.com

However, the bromine atom can be readily substituted using modern transition-metal-catalyzed cross-coupling reactions. These methods proceed through different mechanisms involving oxidative addition, transmetalation, and reductive elimination, and they have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com

Notable reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.org This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C2 position.

Heck-Mizoroki Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a C-N bond by coupling the aryl bromide with an amine.

Table 2: Representative Palladium-Catalyzed Reactions at the Brominated Position

| Reaction Name | Reagents | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Vinyl Substitution |

| Heck-Mizoroki Reaction | Alkene, Pd catalyst, Base | Alkenyl Substitution |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amine Substitution |

| Grignard Coupling | R-MgX, Catalyst | Alkyl/Aryl Substitution |

This interactive table showcases potential cross-coupling reactions to functionalize the C-Br bond.

Electrophilic Aromatic Substitution Reactions

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group is an alkene and, as such, is susceptible to electrophilic addition reactions where the carbon-carbon double bond is converted into a single bond. makingmolecules.com

The π-bond of the ethenyl group acts as a nucleophile, reacting with various electrophiles. makingmolecules.com The proximity of the substituted aromatic ring can influence the reactivity and regioselectivity of these additions.

Common addition reactions include:

Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), converting the ethenyl group into an ethyl group (-CH₂CH₃). researchgate.net

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would lead to the addition of two halogen atoms across the double bond, yielding a 1,2-dihaloethyl substituent.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) would proceed to form a haloethyl group. The regioselectivity would likely follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens (the terminal CH₂), and the halide adds to the carbon attached to the aromatic ring, which can better stabilize a carbocation intermediate.

Hydration: The addition of water, typically achieved through methods like acid-catalyzed hydration or oxymercuration-demercuration, would yield an alcohol. Hydroboration-oxidation would provide the anti-Markovnikov alcohol product.

Table 3: Common Addition Reactions of the Ethenyl Group

| Reaction Type | Reagent(s) | Resulting Substituent |

| Hydrogenation | H₂, Pd/C | -CH₂CH₃ (Ethyl) |

| Bromination | Br₂ | -CH(Br)CH₂Br (1,2-Dibromoethyl) |

| Hydrobromination | HBr | -CH(Br)CH₃ (1-Bromoethyl) |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | -CH₂CH₂OH (2-Hydroxyethyl) |

This interactive table illustrates typical addition reactions that the vinyl group can undergo.

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. wikipedia.orgmasterorganicchemistry.com The feasibility and rate of the Diels-Alder reaction are highly dependent on the electronic nature of both the diene and the dienophile. masterorganicchemistry.comorganic-chemistry.org

In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The vinyl group of this compound is conjugated to the benzene ring. The electron-donating methoxy group enriches the π-system, while the bromine atom has a more complex effect. While it is electron-withdrawing inductively, it can donate electron density through resonance. This makes the dienophile neither exceptionally electron-rich nor electron-poor.

For this compound to be an effective dienophile, it would typically react with an electron-rich diene. Conversely, in an inverse-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. organic-chemistry.orgmasterorganicchemistry.com The presence of the methoxy group makes the ethenyl group more electron-rich than unsubstituted styrene (B11656), potentially favoring reactions with electron-poor dienes like tetrazines or highly substituted cyclopentadienones. The specific reaction conditions and the choice of the diene partner are crucial for a successful cycloaddition. nih.gov

Controlled Polymerization Mechanisms and Their Impact on Material Properties

Substituted styrenes, including this compound, can undergo polymerization to form novel functional polymers. Controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP), are particularly valuable for synthesizing polymers with well-defined molecular weights and low polydispersity. cmu.edumdpi.com

The resulting polymer, poly(this compound), would possess unique properties imparted by its functional groups. The methoxy group can enhance solubility in certain organic solvents and influence the polymer's thermal properties. The bromine atoms serve as valuable handles for post-polymerization modification. For instance, they can be converted to other functional groups or used as sites for cross-linking or grafting, allowing for the creation of advanced materials with tailored properties for applications in electronics, coatings, or biomedical fields.

Reactivity of the Bromine Substituent for Cross-Coupling

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the construction of new carbon-carbon or carbon-heteroatom bonds, making this compound a useful intermediate in the synthesis of more complex molecules. nih.govresearchgate.net

Exploration of Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common methods for the cross-coupling of aryl bromides. researchgate.netcem.com Reactions such as the Heck, Sonogashira, Negishi, and Suzuki-Miyaura couplings are all viable pathways for elaborating the structure of this compound. In these reactions, the palladium catalyst undergoes oxidative addition into the C-Br bond, a crucial step that initiates the catalytic cycle. yonedalabs.com The vinyl group generally remains intact under typical cross-coupling conditions, allowing for selective functionalization at the bromine-substituted position.

For example, in a Sonogashira coupling, the bromo-substituted ring could be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield an alkynyl-substituted vinylanisole derivative. nih.gov

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is one of the most powerful and widely used cross-coupling reactions due to its mild conditions, functional group tolerance, and the low toxicity of the boron-based reagents. nih.govlibretexts.orgrsc.org In this reaction, the aryl bromide (this compound) is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org

The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid or ester. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, alkenyl, and alkyl groups at the bromine position. The choice of catalyst (ligand), base, and solvent is critical for achieving high yields. nih.govnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 2-Phenyl-4-ethenyl-1-methoxybenzene |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 2-(4-Methylphenyl)-4-ethenyl-1-methoxybenzene |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 2-MeTHF | 2-(Pyridin-3-yl)-4-ethenyl-1-methoxybenzene |

| (E)-Styrylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 2-((E)-Styryl)-4-ethenyl-1-methoxybenzene |

This table presents plausible reaction conditions based on established protocols for similar aryl bromides. nih.govnih.govresearchgate.net

Reductive Elimination of the Bromine Atom

The bromine atom of this compound can be removed through reductive dehalogenation reactions. This process replaces the carbon-bromine bond with a carbon-hydrogen bond, yielding the corresponding debrominated product, 4-ethenyl-1-methoxybenzene.

This transformation can be achieved using various reducing agents and catalytic systems. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net

Other reduction methods can also be employed. For instance, in the context of cross-coupling reactions, hydrodehalogenation can occur as a side reaction. In the Buchwald-Hartwig amination, for example, a side reaction can involve the beta-hydride elimination from the amide, which leads to the hydrodehalogenated arene. wikipedia.org Similarly, certain reaction conditions in Suzuki or Stille couplings can also favor the reduction of the aryl halide.

The choice of reagent and conditions determines the efficiency of the reductive elimination. For example, the synthesis of 2-bromo-4-methylbenzyl alcohol involves a bromination step, and its comparison compound, 1-bromo-2-(bromomethyl)-4-methoxybenzene, has two bromine sites that can be targeted for reactions.

Nucleophilic Displacement of Bromine by Various Heteroatom Nucleophiles

The bromine atom in this compound can be replaced by a variety of heteroatom nucleophiles through nucleophilic aromatic substitution (SNAr) or, more commonly, through metal-catalyzed cross-coupling reactions.

While direct SNAr on an unactivated aryl halide like this is difficult, copper-catalyzed Ullmann-type reactions provide a pathway for nucleophilic substitution with various nucleophiles. organic-chemistry.org For example, the Ullmann condensation can be used to form aryl ethers by reacting an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. arkat-usa.org The reaction is sensitive to electronic effects; electron-withdrawing groups on the aryl bromide generally enhance the reaction rate, while electron-donating groups on the phenol are favorable. arkat-usa.org

Similarly, nitrogen nucleophiles can be introduced. Copper-catalyzed reactions can couple aryl halides with amides, azoles, and other nitrogen-containing compounds. nih.gov

Sulfur nucleophiles can also displace the bromine atom. For instance, visible-light-triggered photocatalytic methods have been developed for the thiolation of bromoalkynes, suggesting the potential for similar C-S bond formations with aryl bromides under specific catalytic conditions. acs.org

The reactivity of the bromine atom is influenced by the electronic properties of the other substituents on the benzene ring. The electron-donating methoxy group can affect the reactivity of the aryl bromide in these coupling reactions.

Mechanistic Elucidation Studies

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methods.

In the context of on-surface Ullmann coupling, scanning tunneling microscopy (STM) has been instrumental in visualizing reaction intermediates. nsf.gov Studies have shown that the reaction of aryl halides on copper surfaces proceeds through an organometallic intermediate where a copper atom coordinates with two aryl groups. nsf.gov These intermediates can self-assemble into ordered structures before the final C-C bond formation occurs. nsf.gov

For palladium-catalyzed reactions like the Heck coupling, mechanistic studies have identified key intermediates within the catalytic cycle. libretexts.org The cycle involves Pd(0) and Pd(II) species, and the reaction can proceed through either a neutral or a cationic pathway depending on the nature of the halide and the ligands. libretexts.org The oxidative addition of the aryl bromide to the Pd(0) catalyst forms a Pd(II) intermediate, which then undergoes migratory insertion with the alkene. libretexts.org The subsequent β-hydride elimination and reductive elimination steps regenerate the catalyst and release the product. libretexts.org

In Buchwald-Hartwig amination, the mechanism also involves a series of palladium intermediates. wikipedia.org The oxidative addition complex of the aryl bromide and the palladium catalyst is a key intermediate. This is followed by the formation of a palladium-amido complex after coordination and deprotonation of the amine. The final C-N bond is formed through reductive elimination from this amido complex. wikipedia.org The investigation of these intermediates helps in understanding factors that control the reaction's efficiency and selectivity.

Application of Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step and the nature of transition states. For this compound, KIE experiments could provide significant insights into various potential reactions.

Table 1: Potential Kinetic Isotope Effect Studies for this compound

| Reaction Type | Isotopically Labeled Position | Information Gained |

| C-Br Bond Activation (e.g., in cross-coupling) | Deuteration of the aromatic ring | Probes for C-H activation or oxidative addition mechanisms. A significant kH/kD would indicate C-H bond cleavage in the rate-determining step. |

| Heck Coupling at the Vinyl Group | Deuteration of the vinyl group (Cα or Cβ) | Differentiates between mechanisms involving C-H bond activation at the vinyl moiety. |

| Hydrogenation of the Ethenyl Group | Deuterium gas (D2) | Elucidates the mechanism of hydrogen addition to the double bond. |

At present, there are no published studies reporting KIE data for reactions involving this compound. Such research would be invaluable for understanding the intricacies of its reactivity in transition metal-catalyzed cross-coupling reactions or other transformations.

Solvent Effects and Catalytic Cycle Analysis

The choice of solvent can dramatically influence the rate, yield, and selectivity of a chemical reaction. For a molecule like this compound, which possesses both polar (methoxy) and nonpolar (ethenyl, bromo) functionalities, solvent effects are expected to be pronounced.

Systematic studies involving a range of solvents with varying polarities, coordinating abilities, and proticities would be necessary to optimize reaction conditions and to gain mechanistic understanding. For instance, in a hypothetical palladium-catalyzed Suzuki coupling, the solvent can affect the stability of catalytic intermediates, the rate of oxidative addition, and the efficiency of transmetalation.

A complete catalytic cycle analysis for a reaction involving this compound would require the identification and characterization of all intermediates. This would involve a combination of spectroscopic techniques (e.g., NMR, IR), kinetic studies, and computational modeling.

Table 2: Hypothetical Solvent Screening for a Cross-Coupling Reaction of this compound

| Solvent | Dielectric Constant (ε) | Expected Effect on a Polar Mechanism |

| Toluene | 2.4 | May favor non-polar intermediates. |

| Tetrahydrofuran (THF) | 7.6 | A common coordinating solvent, can stabilize cationic intermediates. |

| Acetonitrile (B52724) (MeCN) | 37.5 | Polar aprotic, can accelerate polar steps. |

| N,N-Dimethylformamide (DMF) | 38.3 | Highly polar aprotic, effective at dissolving salts and stabilizing charged species. |

| Water | 80.1 | Often used in combination with organic solvents in reactions like Suzuki coupling. |

Note: The expected effects are generalized and would need to be validated by experimental data.

Radical Trapping Experiments

To determine whether a reaction proceeds through a radical or an ionic pathway, radical trapping experiments are essential. In the context of reactions involving this compound, such experiments could clarify the mechanism of bond formation and cleavage.

For example, if a reaction is suspected to involve radical intermediates, the addition of a radical scavenger such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,4-cyclohexadiene (B1204751) would be expected to inhibit the reaction or lead to the formation of a trapped adduct. The detection of such an adduct would provide strong evidence for a radical mechanism.

Currently, there is a lack of published research detailing radical trapping experiments specifically for reactions of this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Ethenyl 1 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C spectra, along with multidimensional correlation experiments, a complete picture of the atomic arrangement and bonding within 2-Bromo-4-ethenyl-1-methoxybenzene can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is characterized by distinct signals for the aromatic, vinylic, and methoxy (B1213986) protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are compiled from analyses of analogous compounds, such as 1-bromo-4-vinylbenzene and 4-methoxystyrene (B147599). rsc.orgnih.gov

The aromatic region is expected to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The vinylic group gives rise to a characteristic set of three signals, appearing as a doublet of doublets for the α-proton and two distinct doublets for the terminal β-protons due to geminal, cis, and trans couplings. The methoxy group protons appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.85 | s (singlet) | - |

| H-α (vinyl) | ~6.68 | dd (doublet of doublets) | J_trans = ~17.6, J_cis = ~10.9 |

| H-β_cis (vinyl) | ~5.25 | d (doublet) | J_cis = ~10.9 |

| H-β_trans (vinyl) | ~5.75 | d (doublet) | J_trans = ~17.6 |

| H-3 | ~7.45 | d (doublet) | J_meta = ~2.0 |

| H-5 | ~7.28 | dd (doublet of doublets) | J_ortho = ~8.4, J_meta = ~2.0 |

| H-6 | ~6.85 | d (doublet) | J_ortho = ~8.4 |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups; for instance, the carbon bonded to the electronegative oxygen of the methoxy group (C-1) and the carbon bearing the bromine atom (C-2) are significantly affected. Data from related compounds like 4-methoxystyrene and bromo-substituted benzenes inform these predictions. nih.govrsc.orgchemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~55.9 |

| C-1 | ~156.0 |

| C-2 | ~112.5 |

| C-3 | ~132.0 |

| C-4 | ~135.0 |

| C-5 | ~127.5 |

| C-6 | ~111.8 |

| C-α (vinyl) | ~135.5 |

| C-β (vinyl) | ~114.0 |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the vinyl protons (H-α with H-β_cis and H-β_trans) and between adjacent aromatic protons (H-5 with H-6). The absence of a correlation between H-3 and H-5 would confirm their meta relationship. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the methoxy protons to the methoxy carbon, H-3 to C-3, H-5 to C-5, H-6 to C-6, and the vinyl protons to their respective vinyl carbons). youtube.comustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems. columbia.edu Key HMBC correlations would include:

The methoxy protons (-OCH₃) to the C-1 carbon.

The H-6 proton to C-1, C-2, and C-4.

The H-α vinyl proton to the aromatic carbons C-3, C-4, and C-5.

The H-3 proton to C-1, C-2, and C-5. These correlations are vital for confirming the 1,2,4-substitution pattern on the benzene ring. rsc.orgustc.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlation data. youtube.com This is particularly useful for confirming stereochemistry and the relative orientation of substituents. Expected NOESY cross-peaks would be observed between:

The methoxy protons and the aromatic proton at C-6, confirming their spatial proximity.

The vinyl proton H-α and the aromatic proton at C-5.

The aromatic proton H-3 and the bromine atom's neighboring proton H-2 (if present in a related structure) or potentially showing a weak correlation to the methoxy protons depending on conformational preferences. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. researchgate.net The spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural components.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Vinyl |

| 2960-2850 | C-H Stretch | -OCH₃ (aliphatic) |

| ~1630 | C=C Stretch | Vinyl |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |

| 990, 910 | =C-H Bend (Out-of-plane) | Vinyl |

| ~830 | C-H Bend (Out-of-plane) | 1,2,4-Trisubstituted Benzene |

| 650-550 | C-Br Stretch | Aryl Bromide |

The combination of these bands provides strong evidence for the presence of a methoxy-substituted aromatic ring, a vinyl group, and a carbon-bromine bond. researchgate.netoptica.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, further structural information. For this compound (C₉H₉BrO), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which appear as a pair of peaks (M and M+2) of almost equal intensity. youtube.comnih.gov

Molecular Ion (M⁺): The calculated exact mass for C₉H₉⁷⁹BrO is 211.9837 Da, and for C₉H₉⁸¹BrO is 213.9816 Da. The mass spectrum would therefore show two prominent peaks at m/z 212 and 214.

Key Fragmentation Patterns: Electron ionization would likely induce fragmentation through several pathways:

Loss of a methyl radical (M-15): Cleavage of the methoxy group to lose ·CH₃, resulting in a fragment ion at m/z 197/199.

Loss of a bromo radical (M-79/81): Cleavage of the C-Br bond to lose ·Br, yielding an ion at m/z 133.

Loss of ethylene (B1197577) (M-28): A retro-Diels-Alder type fragmentation or loss of the vinyl group as ethene could occur, though less common.

Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation are common in substituted benzenes.

The presence of the M/M+2 isotopic signature is a powerful tool for identifying and confirming bromine-containing compounds in a sample mixture. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation in the solid state. researchgate.net

For this compound, an X-ray crystal structure would confirm:

The 1,2,4-substitution pattern on the benzene ring.

The planarity of the aromatic ring.

The specific bond lengths of C-Br, C-O, and the bonds within the vinyl group.

The conformation of the methoxy and ethenyl groups relative to the plane of the benzene ring.

As of the latest literature search, a solved crystal structure for this compound has not been reported in publicly accessible databases. If such data were available, it would serve as the ultimate benchmark for validating the structural assignments derived from NMR and other spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. For an organic compound such as this compound, this method provides valuable insights into the extent of conjugation and the influence of various substituents on the electronic structure. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In molecules with π-systems, the most significant of these are the π → π* transitions.

The electronic spectrum of this compound is primarily determined by the chromophore, which consists of the benzene ring conjugated with the ethenyl (vinyl) group. The presence of the methoxy and bromo substituents further modulates the absorption characteristics.

To understand the UV-Vis spectrum of this compound, it is instructive to consider the spectra of related, simpler molecules. Styrene (B11656), which has a vinyl group attached to a benzene ring, exhibits a strong absorption peak around 245 nm. uwosh.edu This absorption is attributed to the π → π* transition of the conjugated system.

The introduction of a methoxy group, which is an auxochrome, on the benzene ring generally leads to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). For instance, 4-vinylanisole (4-methoxystyrene), which is structurally similar to the target compound but lacks the bromine atom, shows the effect of the electron-donating methoxy group in conjugation with the styrenic system. The methoxy group's lone pair of electrons can delocalize into the π-system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in absorption at a longer wavelength compared to styrene.

Conversely, the bromo substituent, an electron-withdrawing group, also possesses lone pairs that can participate in resonance, behaving as an auxochrome. Its effect on the spectrum is more complex. While its electron-withdrawing inductive effect (-I) can be significant, its electron-donating resonance effect (+M) can also influence the electronic transitions. In a compound like 2-bromoanisole, the interplay of these effects determines the ultimate absorption maxima.

The expected UV-Vis spectrum of this compound would therefore feature a primary absorption band (the K-band) at a wavelength longer than that of styrene (245 nm), likely in the region of 250-280 nm, due to the extended conjugation provided by the methoxy group. A weaker, fine-structured B-band, characteristic of aromatic systems, may also be observed at longer wavelengths.

Table of UV-Vis Absorption Data for Related Compounds

| Compound Name | Structure | λmax (nm) | Solvent |

| Styrene | C₆H₅CH=CH₂ | 245 | Not Specified |

| 4-Vinylanisole | CH₃OC₆H₄CH=CH₂ | ~259 | Not Specified |

| 2-Bromoanisole | BrC₆H₄OCH₃ | Not Specified | Not Specified |

Computational and Theoretical Investigations of 2 Bromo 4 Ethenyl 1 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Bromo-4-ethenyl-1-methoxybenzene. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic structure of molecules. For compounds similar to this compound, calculations are often performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netorientjchem.orgresearchgate.net

The first step in a DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. The optimization yields precise data on bond lengths, bond angles, and dihedral (torsional) angles. For this compound, these parameters would define the orientation of the methoxy (B1213986) and ethenyl (vinyl) groups relative to the benzene (B151609) ring and the bromine atom. The planarity of the system and the rotational barriers of the substituent groups are key outputs of this analysis.

Once the geometry is optimized, DFT is used to analyze the electronic structure, providing insights into the distribution of electrons throughout the molecule.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not from a published study on this specific molecule.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C-Br | ~1.90 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C=C (vinyl) | ~1.34 Å | |

| Bond Angles | ||

| C-C-Br | ~120° | |

| C-C-O | ~118° | |

| Dihedral Angle | ||

| C-C-C=C (vinyl group twist) | ~0° or ~180° |

Beyond DFT, other quantum mechanical methods can be applied. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. orientjchem.org While foundational, HF typically provides less accurate results for electron correlation compared to modern DFT methods.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster than DFT or ab initio calculations, making them suitable for very large molecular systems, though they offer lower accuracy. They can be employed for initial, rapid conformational searches before a more rigorous DFT optimization is performed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water or another solvent, and calculating the forces between atoms using a force field.

By simulating the molecule's trajectory over nanoseconds, MD can reveal:

Conformational Flexibility : How the methoxy and ethenyl groups rotate and flex at a given temperature. It can identify the most stable and frequently occurring conformations in solution.

Solvent Interactions : The simulation can show how solvent molecules arrange around the solute, highlighting specific interactions like hydrogen bonding if applicable.

Intermolecular Interactions : In simulations with multiple molecules, MD can model how they approach and interact with each other, which is crucial for understanding aggregation or behavior in a condensed phase.

Currently, specific MD simulation studies for this compound are not available in published literature.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its chemical reactivity. Computational methods provide several descriptors that quantify these properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org

HOMO : This orbital acts as an electron donor. A high-energy HOMO indicates a greater willingness to donate electrons to an electrophile.

LUMO : This orbital acts as an electron acceptor. A low-energy LUMO suggests a greater ability to accept electrons from a nucleophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. irjweb.comedu.krd A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates a molecule is more polarizable and more reactive. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and ethenyl group, while the LUMO may be distributed across the π-system.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table provides a hypothetical example of FMO analysis results.

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.2 | Aromatic Ring, Ethenyl Group |

| LUMO | -1.5 | Aromatic Ring, C-Br bond |

| Energy Gap (ΔE) | 4.7 | N/A |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate different potential values:

Red : Regions of most negative electrostatic potential, which are electron-rich. These areas are prone to attack by electrophiles.

Blue : Regions of most positive electrostatic potential, which are electron-poor. These areas are susceptible to attack by nucleophiles.

Green/Yellow : Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the methoxy group and the π-cloud of the ethenyl group, as these are electron-rich centers. A positive potential (blue) would be expected around the hydrogen atoms. The bromine atom often exhibits a phenomenon known as a "sigma-hole," which can lead to a region of positive potential on its outer surface, making it capable of halogen bonding. walisongo.ac.id This detailed charge mapping helps to rationalize the molecule's reactivity in different chemical reactions. orientjchem.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized wave function of a molecule into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewisc.edu This approach allows for a detailed examination of electron density distribution and the stabilizing effects of orbital interactions. uni-muenchen.de The analysis is performed by studying the interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs, with the stabilization energy of these interactions estimated using second-order perturbation theory. uni-muenchen.dewisc.edu

The key insights from NBO analysis come from the stabilization energy, E(2), associated with donor-acceptor interactions. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor orbital to the acceptor orbital. For this compound, the most significant interactions would involve the lone pairs (LP) of the oxygen and bromine atoms, the π-electrons of the benzene ring, and the ethenyl group.

The analysis would focus on interactions such as:

Delocalization of oxygen's lone pairs (LP O) into the antibonding π* orbitals of the adjacent C-C bonds in the aromatic ring.

Delocalization of the π-electrons of the benzene ring into the antibonding π* orbitals of the ethenyl group, and vice versa, indicating conjugation.

Interactions involving the bromine atom's lone pairs with the ring's π-system.

A summary of the principal expected donor-acceptor interactions within this compound is presented in the table below. The E(2) values represent hypothetical, yet chemically reasonable, stabilization energies for such interactions.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) (Illustrative) |

|---|---|---|---|

| LP (O1) | π(C1-C6) | n → π | 25.5 |

| π (C3-C4) | π(C7-C8) | π → π | 18.2 |

| π (C7-C8) | π(C3-C4) | π → π | 15.0 |

| LP (Br) | π(C1-C2) | n → π | 5.1 |

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors provide a quantitative framework to understand a molecule's stability, reactivity, and selectivity in chemical reactions. researchgate.netarxiv.org The primary descriptors are calculated using the following relationships, based on Koopman's theorem: researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = -(I+A)/2

Chemical Hardness (η) = (I-A)/2

Absolute Softness (S) = 1/η

Electrophilicity Index (ω) = μ²/ (2η)

These parameters collectively describe the molecule's behavior:

Chemical Potential (μ) measures the tendency of electrons to escape from the system.

Chemical Hardness (η) quantifies the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Electrophilicity Index (ω) represents the ability of a species to accept electrons. arxiv.org

The following table outlines the definitions and significance of these descriptors for understanding the reactivity of this compound.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; governs electrophilic/nucleophilic character. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; indicates stability. researchgate.net |